(S)-(-)-Methyl p-tolyl sulfoxide

Catalog No.
S3713751
CAS No.
5056-07-5
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
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(S)-(-)-Methyl p-tolyl sulfoxide

CAS Number

5056-07-5

Product Name

(S)-(-)-Methyl p-tolyl sulfoxide

IUPAC Name

1-methyl-4-[(S)-methylsulfinyl]benzene

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1

InChI Key

FEVALTJSQBFLEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C

(S)-(-)-Methyl p-tolyl sulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a p-tolyl (para-methylphenyl) group. Its molecular formula is C9H10OS, and it has a specific optical rotation due to its chiral nature. The compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various

  • Mild to moderate irritation to skin and eyes.
  • Potential respiratory tract irritation if inhaled.
  • Flammability similar to organic solvents.

  • Nucleophilic Additions: The sulfoxide can act as a nucleophile, particularly in reactions involving imines and nitrones. For example, the addition of (S)-(-)-methyl p-tolyl sulfoxide anion to nitrones leads to the formation of optically active α-substituted N-hydroxylamines .
  • Oxidation Reactions: It can be oxidized to form sulfones, which are more polar and have different reactivity profiles. The oxidation process typically involves reagents like hydrogen peroxide .
  • Chiral Catalysis: The compound is employed as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products from achiral starting materials .

The synthesis of (S)-(-)-methyl p-tolyl sulfoxide can be achieved through various methods:

  • Oxidation of Methyl p-tolyl sulfide: This method involves the oxidation of methyl p-tolyl sulfide using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. The reaction typically yields both enantiomers, requiring subsequent resolution to isolate the desired (S)-(-) form .
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries in reactions involving thiols can lead to the selective formation of (S)-(-)-methyl p-tolyl sulfoxide through diastereoselective pathways .

(S)-(-)-Methyl p-tolyl sulfoxide finds applications across various fields:

  • Asymmetric Synthesis: It is widely used in organic synthesis for producing chiral molecules, which are crucial in pharmaceuticals and agrochemicals.
  • Chiral Catalysis: The compound serves as a catalyst for asymmetric reactions, enhancing yields of specific enantiomers.
  • Research Tool: In studies related to organosulfur chemistry and stereochemistry, it acts as a model compound for understanding reaction mechanisms and stereochemical outcomes.

Several compounds share structural similarities with (S)-(-)-methyl p-tolyl sulfoxide, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Methyl phenyl sulfoxideSulfoxideNon-chiral; used as a reference compound
(R)-(+)-Methyl p-tolyl sulfoxideEnantiomerOpposite chirality; similar reactivity
Methyl 2-bromophenyl sulfoxideHalogenated sulfoxideIncreased reactivity due to halogen presence
Methyl 3-methoxyphenyl sulfoxideMethoxy-substituted sulfoxideEnhanced solubility and potential bioactivity

(S)-(-)-Methyl p-tolyl sulfoxide is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical transformations compared to its non-chiral counterparts and other enantiomers. Its applications in asymmetric synthesis further distinguish it within the realm of organosulfur compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-04-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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